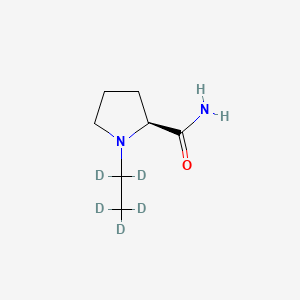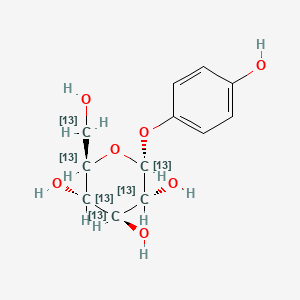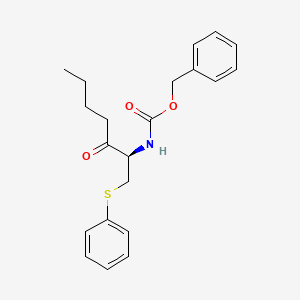
(R)-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is a complex organic compound with a unique structure that includes a benzyl group, a keto group, and a phenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate typically involves multi-step organic reactions. One common method includes the use of benzyl alcohol, phenylthiol, and heptanone as starting materials. The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction proceeds through nucleophilic substitution and condensation steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets can lead to the development of new pharmaceuticals.
Industry
In the industrial sector, ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of ®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate: Similar structure but without the ®-configuration.
Phenylthioheptanone derivatives: Compounds with similar phenylthio and heptanone moieties.
Carbamate derivatives: Compounds with similar carbamate functional groups.
Uniqueness
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is unique due to its specific ®-configuration, which can influence its reactivity and biological activity. This stereochemistry can lead to different interactions with biological targets compared to its non-chiral or differently configured counterparts.
Conclusion
®-Benzyl (3-Oxo-1-(phenylthio)heptan-2-yl)carbamate is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it valuable for synthetic chemistry, biological research, medical applications, and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and development.
Eigenschaften
Molekularformel |
C21H25NO3S |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
benzyl N-[(2R)-3-oxo-1-phenylsulfanylheptan-2-yl]carbamate |
InChI |
InChI=1S/C21H25NO3S/c1-2-3-14-20(23)19(16-26-18-12-8-5-9-13-18)22-21(24)25-15-17-10-6-4-7-11-17/h4-13,19H,2-3,14-16H2,1H3,(H,22,24)/t19-/m0/s1 |
InChI-Schlüssel |
MQAXYDGJMZNKBD-IBGZPJMESA-N |
Isomerische SMILES |
CCCCC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCCCC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
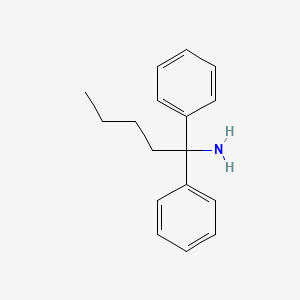

![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
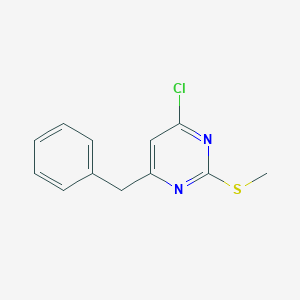
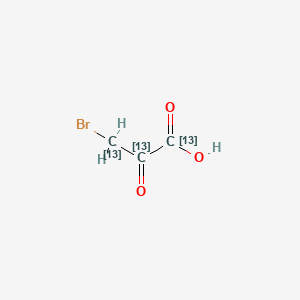
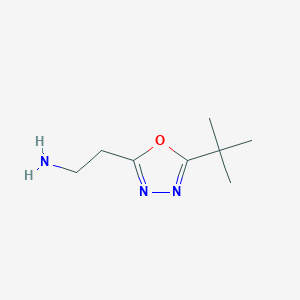
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)



